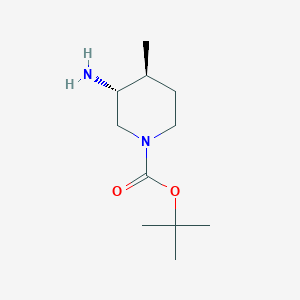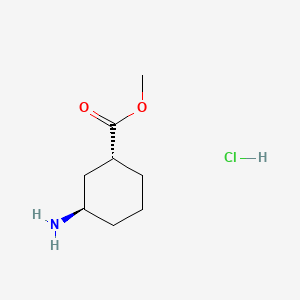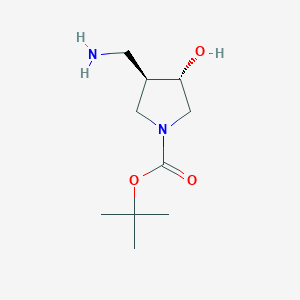
trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate
Descripción general
Descripción
Trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate is a chemical compound that has gained significant interest in scientific research due to its potential applications in the pharmaceutical industry. This compound is a piperidine derivative that has been synthesized through various methods and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate is not fully understood. However, it has been suggested that it acts on the GABAergic system, which is involved in the regulation of pain and seizure activity. It is believed to enhance the activity of GABA receptors, which leads to the inhibition of neuronal activity and the reduction of pain and seizure activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been reported to have a high affinity for the GABA receptor, which means it can bind to the receptor with high specificity. In addition, it has been found to have a long duration of action, which means it can remain active in the body for an extended period of time. These properties make it a potential candidate for the development of new drugs with improved pharmacokinetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. In addition, it has been found to exhibit interesting pharmacological properties, making it a potential candidate for the development of new drugs. However, there are also some limitations to the use of this compound in lab experiments. For example, the yield of this compound varies depending on the synthesis method and conditions used. In addition, the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its pharmacological properties.
Direcciones Futuras
There are several future directions for the research on trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate. One direction is to further investigate its mechanism of action and its interaction with the GABAergic system. This could lead to the development of new drugs with improved pharmacological properties. Another direction is to study the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion. This could help to optimize the dosing and administration of this compound in clinical settings. Finally, there is a need to investigate the safety and toxicity of this compound, which is important for the development of new drugs.
Aplicaciones Científicas De Investigación
Trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate has been found to exhibit interesting pharmacological properties, making it a potential drug candidate. It has been reported to have antinociceptive effects, which means it can reduce pain sensation. In addition, it has been found to have anticonvulsant properties, which means it can prevent seizures. These properties make it a potential candidate for the development of new analgesic and anticonvulsant drugs.
Propiedades
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWPBKGSGNQMPL-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B3392991.png)
![(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3392998.png)

![tert-butyl 2-[(E)-2-methoxyethenyl]pyrrolidine-1-carboxylate](/img/structure/B3393006.png)
![Benzenamine, N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B3393020.png)



![(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol](/img/structure/B3393058.png)



![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, (1R,2S,4R)-rel-](/img/structure/B3393087.png)
